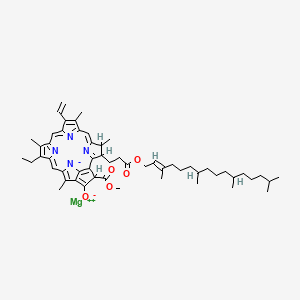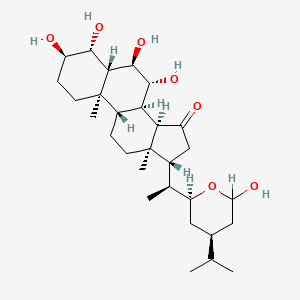
Chlorophylls
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Porphyrin derivatives containing magnesium that act to convert light energy in photosynthetic organisms.
Scientific Research Applications
Remote Sensing and Photosynthesis Research
Chlorophyll fluorescence, particularly Chlorophyll a fluorescence (ChlaF), has been instrumental in advancing our understanding of photosynthesis. Recent advancements in remote sensing methods enable the detection of solar-induced fluorescence (SIF) from chlorophyll, significantly benefiting research in ecology, ecophysiology, biogeochemistry, agriculture, and forestry. This method overcomes spatial limitations in photosynthesis studies, promising new research directions and opportunities across various scientific fields (Porcar‐Castell et al., 2021).
Water Ecological Health Monitoring
Chlorophyll-a is a key indicator of water eutrophication and ecological health. Monitoring methods for Chlorophyll-a are valued by environmental supervision departments and scientific institutions. Several monitoring methods have been reviewed, each with specific advantages and disadvantages, indicating the necessity for appropriate method selection based on the monitoring objectives and combining different methods for reliable data support in water environmental management and scientific research (Zhang, Shi, & Wang, 2020).
Plant Stress Physiology
Chlorophyll a fluorescence is a crucial technique for studying plant stress physiology. It provides insights into the photosynthetic process and how it's affected by various environmental stressors. This method is essential for understanding the physiological status of photosynthesizers in natural environments and is applied in ecophysiological and toxicological studies to examine the effect of pollutants on plants and algae (Kumar et al., 2014).
Horticultural Applications
In horticulture, chlorophyll fluorescence imaging (CFI) has been applied to diagnose biotic or abiotic stresses in both preharvest and postharvest conditions. It is particularly useful for early detection of stresses before visual symptoms appear, aiding in the screening of genotypes for high tolerance to biotic and abiotic stress (Gorbe & Calatayud, 2012).
Marine Ecology
In marine ecology, chlorophyll fluorescence techniques like Pulse-Amplitude-Modulated (PAM) and Fast Repetition Rate (FRR) fluorometry are used to assess the photosynthetic performance of marine autotrophs, including microalgae, macroalgae, and marine symbiotic invertebrates. This method is vital for understanding natural variations, stress, stress tolerance, and adaptation to changing environments in marine ecosystems (Bhagooli et al., 2021).
properties
CAS RN |
22309-13-3 |
|---|---|
Molecular Formula |
C55H72MgN4O5 |
Molecular Weight |
893.5 g/mol |
IUPAC Name |
magnesium;16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-22-[3-oxo-3-[(E)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),4,8(26),9,11,13(25),14,16,18(24),19-undecaen-4-olate |
InChI |
InChI=1S/C55H73N4O5.Mg/c1-13-39-35(8)42-28-44-37(10)41(24-25-48(60)64-27-26-34(7)23-17-22-33(6)21-16-20-32(5)19-15-18-31(3)4)52(58-44)50-51(55(62)63-12)54(61)49-38(11)45(59-53(49)50)30-47-40(14-2)36(9)43(57-47)29-46(39)56-42;/h13,26,28-33,37,41,51H,1,14-25,27H2,2-12H3,(H-,56,57,58,59,61);/q-1;+2/p-1/b34-26+; |
InChI Key |
ATNHDLDRLWWWCB-WNRKZQPVSA-M |
Isomeric SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)OC/C=C(\C)/CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)[O-])C)C.[Mg+2] |
SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)[O-])C)C.[Mg+2] |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C4[N-]3)C5=NC(=CC6=NC(=C2)C(=C6C)C=C)C(C5CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C(=O)OC)[O-])C)C.[Mg+2] |
synonyms |
chlorophyll a' |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B1240384.png)
![(E)-1-[5-(2-chlorophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1240385.png)
![1-Cyclohexyl-3-[(1-hydroxy-1-phenylpropan-2-yl)amino]propan-1-one;hydrochloride](/img/structure/B1240386.png)




